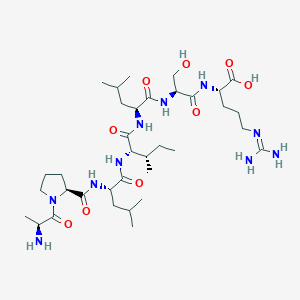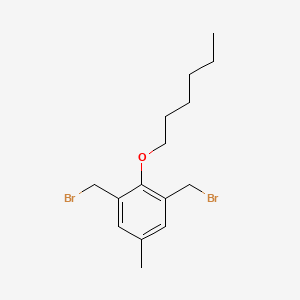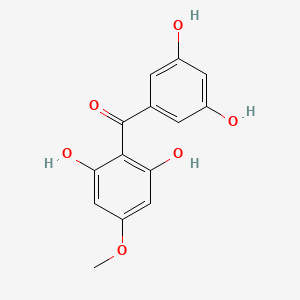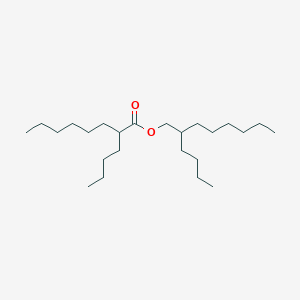
2-(2,4-Difluorophenyl)-4-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorophenyl)-4-methoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a difluorophenyl group and a methoxy group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-4-methoxypyridine typically involves the reaction of 2,4-difluorobenzylamine with pyridine derivatives under specific conditions. One common method includes the use of nitrile oxidoreductase to reduce 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine, which is then reacted with pyridine derivatives . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher efficiency and yield. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production quality and quantity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Difluorophenyl)-4-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluorophenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(2,4-Difluorophenyl)-4-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2,4-Difluorophenyl)-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Similar structure but lacks the methoxy group.
2-(2,4-Difluorophenyl)-4-dimethylaminopyridine: Contains a dimethylamino group instead of a methoxy group.
2-(2,4-Difluorophenyl)-2,2-difluoroacetate: Different functional groups attached to the phenyl ring.
Uniqueness
2-(2,4-Difluorophenyl)-4-methoxypyridine is unique due to the presence of both difluorophenyl and methoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
441072-25-9 |
|---|---|
Formule moléculaire |
C12H9F2NO |
Poids moléculaire |
221.20 g/mol |
Nom IUPAC |
2-(2,4-difluorophenyl)-4-methoxypyridine |
InChI |
InChI=1S/C12H9F2NO/c1-16-9-4-5-15-12(7-9)10-3-2-8(13)6-11(10)14/h2-7H,1H3 |
Clé InChI |
JQFQARQNBJHUGH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)

![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
![3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14242493.png)

![2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine](/img/structure/B14242506.png)


![Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate](/img/structure/B14242519.png)

